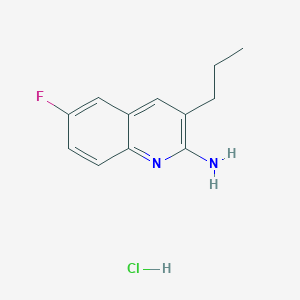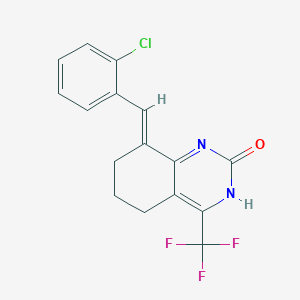![molecular formula C19H30BNO6 B13721419 [4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13721419.png)
[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronate ester group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of the boronate ester intermediate. This is achieved by reacting 4-bromo-3-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting boronate ester is then subjected to a reaction with tert-butyl chloroformate and a base to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group would yield a phenol derivative, while reduction of the carbamate group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme activity. The carbamate group can be modified to introduce various functional groups, allowing for the creation of targeted inhibitors.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The boronate ester group can interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of [4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The carbamate group can undergo hydrolysis to release active amines, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar boronate ester group but lacks the carbamate functionality.
Tert-butyl carbamate: Contains the carbamate group but lacks the boronate ester.
4-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethoxy group.
Uniqueness
The uniqueness of [4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C19H30BNO6 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
tert-butyl N-[4-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO6/c1-17(2,3)25-16(22)21-13-9-10-15(24-12-23-8)14(11-13)20-26-18(4,5)19(6,7)27-20/h9-11H,12H2,1-8H3,(H,21,22) |
InChI Key |
TVYPOUFCVDHXSQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)

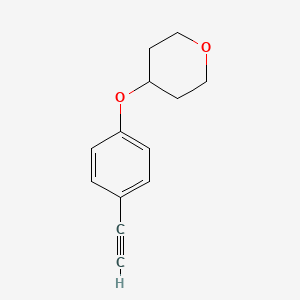
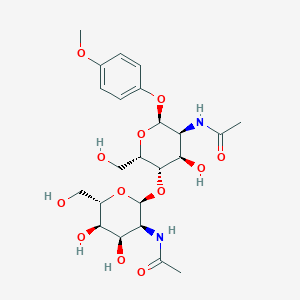
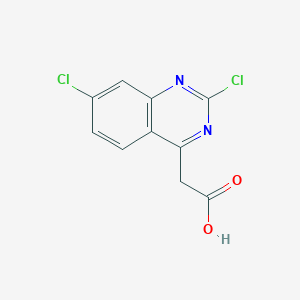

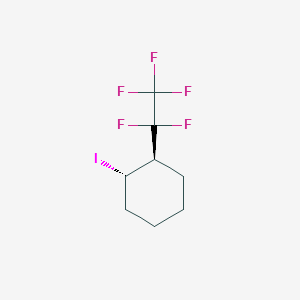
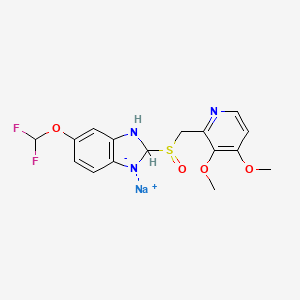

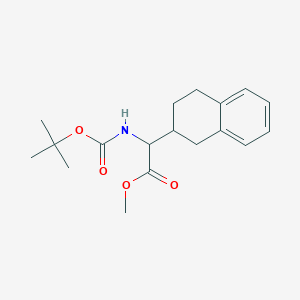
![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)
